molecular formula C6H9NO B14482166 5-Hydroxy-3-methylpent-2-enenitrile CAS No. 64732-50-9

5-Hydroxy-3-methylpent-2-enenitrile

Cat. No.: B14482166
CAS No.: 64732-50-9
M. Wt: 111.14 g/mol
InChI Key: IQDBYZNCXKKYFD-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methylpent-2-enenitrile is an organic compound with a hydroxyl group, a nitrile group, and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-methylpent-2-enenitrile can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

5-Hydroxy-3-methylpent-2-enenitrile has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methylpent-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

64732-50-9

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

5-hydroxy-3-methylpent-2-enenitrile

InChI

InChI=1S/C6H9NO/c1-6(2-4-7)3-5-8/h2,8H,3,5H2,1H3

InChI Key

IQDBYZNCXKKYFD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC#N)CCO

Origin of Product

United States

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